molecular formula C19H25NO3 B2638406 2-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl (4-methylphenyl)acetate CAS No. 1320297-84-4

2-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl (4-methylphenyl)acetate

Cat. No.: B2638406
CAS No.: 1320297-84-4
M. Wt: 315.413
InChI Key: IGBFWCQURYJWGU-UHFFFAOYSA-N
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Description

2-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl (4-methylphenyl)acetate is a complex organic compound that features a cyclohexene ring, an amino group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl (4-methylphenyl)acetate typically involves multiple steps, starting with the preparation of cyclohexene from cyclohexanol through dehydration using concentrated phosphoric acid . The cyclohexene is then subjected to further reactions to introduce the amino and ester groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl (4-methylphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the cyclohexene ring.

    Reduction: Reduction reactions can be used to modify the amino group or the ester functional group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions would vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: It might be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl (4-methylphenyl)acetate would depend on its specific interactions with molecular targets. The compound could interact with enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved might include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl (4-methylphenyl)acetate include other cyclohexene derivatives and esters. Examples include:

  • Cyclohexene-1-carboxylic acid
  • Cyclohexene-1-methanol
  • 4-Methylphenyl acetate

Uniqueness

What sets this compound apart is its combination of a cyclohexene ring with both an amino group and an ester functional group

Properties

IUPAC Name

[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2-(4-methylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c1-15-7-9-17(10-8-15)13-19(22)23-14-18(21)20-12-11-16-5-3-2-4-6-16/h5,7-10H,2-4,6,11-14H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGBFWCQURYJWGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)OCC(=O)NCCC2=CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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